molecular formula C14H9ClO2 B11866831 3H-benzo[f]chromene-1-carbonyl chloride

3H-benzo[f]chromene-1-carbonyl chloride

Cat. No.: B11866831
M. Wt: 244.67 g/mol
InChI Key: VBYLYXJIFYWJHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-formyl-3H-benzo[f]chromene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where o-quinone methide precursors react with electron-rich dienophiles . This reaction is typically carried out under reflux conditions in the presence of a solvent such as acetic acid. Another approach involves the use of Mannich bases, which undergo substitution reactions with α-chloroacrylonitrile to form the desired product

Chemical Reactions Analysis

1-Chloro-formyl-3H-benzo[f]chromene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-formyl-3H-benzo[f]chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-formyl-3H-benzo[f]chromene involves its interaction with molecular targets through its chloroformyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are not well-characterized, but they likely involve the formation of covalent adducts and subsequent biochemical effects .

Comparison with Similar Compounds

1-Chloro-formyl-3H-benzo[f]chromene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 1-Chloro-formyl-3H-benzo[f]chromene, particularly its dual functional groups that enable diverse chemical reactions and applications.

Properties

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

3H-benzo[f]chromene-1-carbonyl chloride

InChI

InChI=1S/C14H9ClO2/c15-14(16)11-7-8-17-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-7H,8H2

InChI Key

VBYLYXJIFYWJHJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C(O1)C=CC3=CC=CC=C32)C(=O)Cl

Origin of Product

United States

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